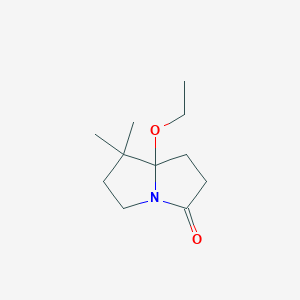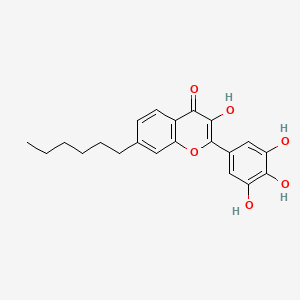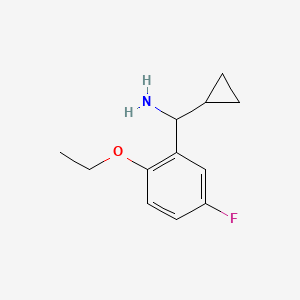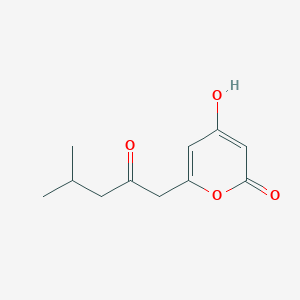
4-Methyl-5-phenyl-2-propyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-phenyl-2-propyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-phenyl-2-propyl-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at elevated temperatures (70–90 °C) to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles, including this compound, can be achieved using continuous flow processes. This method offers advantages such as improved safety, higher yields, and reduced reaction times. For example, the use of manganese dioxide packed in a flow reactor has been shown to efficiently convert oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-phenyl-2-propyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the oxazole ring can be functionalized at different positions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole derivatives with additional functional groups, while substitution reactions can introduce a wide range of substituents onto the oxazole ring .
Scientific Research Applications
4-Methyl-5-phenyl-2-propyl-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenyl-2-propyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and the modifications made to the oxazole ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-methyl-5-(2-phenylethyl)naphtho[2,1-d]oxazole
- 3,5-Disubstituted isoxazoles
- Pyrazoles
Uniqueness
4-Methyl-5-phenyl-2-propyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
651059-71-1 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-methyl-5-phenyl-2-propyl-1,3-oxazole |
InChI |
InChI=1S/C13H15NO/c1-3-7-12-14-10(2)13(15-12)11-8-5-4-6-9-11/h4-6,8-9H,3,7H2,1-2H3 |
InChI Key |
ZMDYVTLCKZBXET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


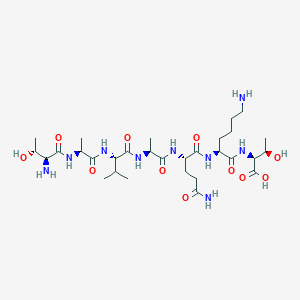
![6-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12587368.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12587371.png)
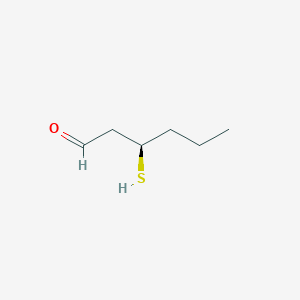
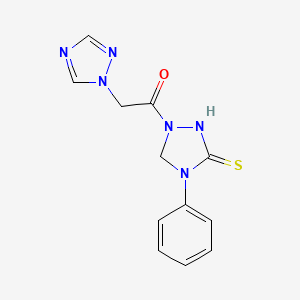
![2-[(E)-Ethylideneamino]benzene-1,4-diol](/img/structure/B12587393.png)
![4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12587402.png)
![2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12587406.png)
![7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione](/img/structure/B12587412.png)
